Dihydrobromure d'imétite

Vue d'ensemble

Description

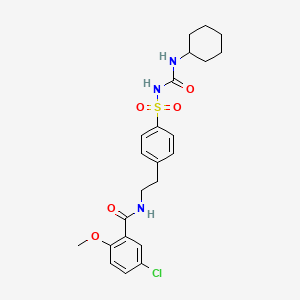

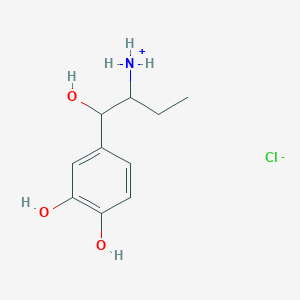

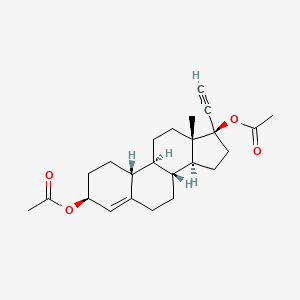

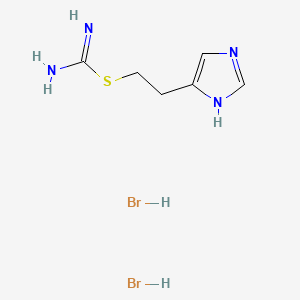

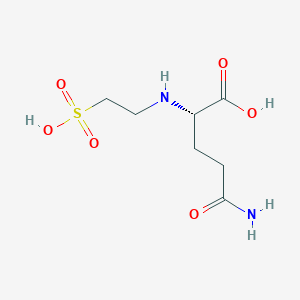

Imetit dihydrobromide is a potent and selective H3 histamine receptor agonist . It is also known by the synonym S-[2-(Imidazol-4-yl)ethyl]isothiourea dihydrobromide .

Molecular Structure Analysis

The empirical formula of Imetit dihydrobromide is C6H10N4S · 2HBr . Its molecular weight is 332.06 . The SMILES string representation is Br[H].Br[H].NC(=N)SCCc1c[nH]cn1 .Physical And Chemical Properties Analysis

Imetit dihydrobromide is a white to beige powder . It is soluble in water at a concentration of 20 mg/mL .Applications De Recherche Scientifique

Agoniste du récepteur de l'histamine

Le dihydrobromure d'imétite est un agoniste extrêmement puissant et à haute affinité des récepteurs H3 et H4 . Les valeurs de K pour ces récepteurs sont respectivement de 0,3 et 2,7 nM .

Inducteur de changement de forme des éosinophiles

Ce composé a été trouvé pour induire un changement de forme des éosinophiles, un type de globule blanc qui joue un rôle crucial dans la réponse immunitaire. La CE50 de cet effet est de 25 nM .

Activité du système nerveux central

Le this compound est actif au niveau central après administration systémique . Cela suggère qu'il peut traverser la barrière hémato-encéphalique et interagir avec les récepteurs de l'histamine dans le cerveau, influençant potentiellement les processus neurologiques.

Synthèse chimique et chromatographie

Le this compound peut être utilisé en synthèse chimique et en chromatographie . Ses propriétés le rendent adapté à une variété de procédures de laboratoire.

Mécanisme D'action

Imetit Dihydrobromide is a potent and selective agonist of histamine H3 and H4 receptors . This article will delve into the mechanism of action of Imetit Dihydrobromide, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Imetit Dihydrobromide primarily targets Histamine H3 and H4 receptors . These receptors play a crucial role in the body’s immune response and inflammation processes .

Mode of Action

Imetit Dihydrobromide acts as a high affinity and potent agonist for the Histamine H3 and H4 receptors . It binds to these receptors with Ki values of 0.3 and 2.7 nM, respectively . This binding triggers a series of biochemical reactions within the cell.

Biochemical Pathways

Upon binding to the H3 and H4 receptors, Imetit Dihydrobromide mimics the effect of histamine, triggering a shape change in eosinophils . Eosinophils are a type of white blood cell that plays a key role in the body’s immune response. The shape change in eosinophils is part of the cell’s response to inflammation and infection.

Pharmacokinetics

It is known to be centrally active following systemic administration .

Result of Action

The primary result of Imetit Dihydrobromide’s action is the modulation of the body’s immune response. By acting as an agonist for the H3 and H4 receptors, it influences the behavior of eosinophils, which are involved in the body’s response to inflammation and infection .

Activité Biologique

Imetit dihydrobromide has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been found to have anticonvulsant and analgesic properties.

Biochemical and Physiological Effects

Imetit dihydrobromide has been found to have a wide range of biochemical and physiological effects on various cell types. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the body.

Avantages Et Limitations Des Expériences En Laboratoire

Imetit dihydrobromide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. It is also non-toxic and has a wide range of biological activities. However, Imetit dihydrobromide is not very soluble in organic solvents, which may limit its use in some experiments.

Orientations Futures

There are a number of potential future directions for Imetit dihydrobromide research. These include further investigation into its mechanism of action, as well as its potential therapeutic applications. Other potential future directions include the development of new synthesis methods, the exploration of its potential uses in drug delivery systems, and the exploration of its potential uses in disease diagnosis and treatment. Additionally, further research into its potential toxicological effects is warranted.

Safety and Hazards

Imetit dihydrobromide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing eye protection/face protection .

Propriétés

IUPAC Name |

2-(1H-imidazol-5-yl)ethyl carbamimidothioate;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S.2BrH/c7-6(8)11-2-1-5-3-9-4-10-5;;/h3-4H,1-2H2,(H3,7,8)(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBOYMKCRRLTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCSC(=N)N.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042560 | |

| Record name | 2-(1H-imidazol-5-yl)ethyl carbamimidothioate;dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32385-58-3 | |

| Record name | 2-(1H-imidazol-5-yl)ethyl carbamimidothioate;dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imetit dihydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-(4-(furan-2-carbonyl)piperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1671677.png)